molecular formula C34H25CrN8O12S2 B15345197 Chromate(3-), bis(2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(3-)-kappaO)-, trihydrogen CAS No. 71343-04-9

Chromate(3-), bis(2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(3-)-kappaO)-, trihydrogen

Cat. No.: B15345197
CAS No.: 71343-04-9
M. Wt: 853.7 g/mol
InChI Key: AOPNFJLKZSYEBQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromate(3-), bis(2-((4,5-dihydro-3-methyl-5-(oxo-κO)-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo-κN1)benzoato(3-)-κO)-, trihydrogen is a chromium(III)-based coordination complex with a highly specialized structure. The compound features:

  • A central chromate(3-) ion.
  • Two benzoato ligands, each functionalized with an azo-linked pyrazolyl-sulfophenyl group.
  • Three hydrogen counterions for charge balance.

The pyrazolyl azo groups and sulfophenyl substituents confer unique electronic and steric properties, influencing solubility, redox behavior, and biological activity.

Properties

CAS No.

71343-04-9

Molecular Formula

C34H25CrN8O12S2

Molecular Weight

853.7 g/mol

IUPAC Name

chromium(3+);hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/2C17H14N4O6S.Cr/c2*1-10-15(19-18-14-5-3-2-4-13(14)17(23)24)16(22)21(20-10)11-6-8-12(9-7-11)28(25,26)27;/h2*2-9,22H,1H3,(H,23,24)(H,25,26,27);/q;;+3/p-3

InChI Key

AOPNFJLKZSYEBQ-UHFFFAOYSA-K

Canonical SMILES

[H+].[H+].[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[Cr+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) typically involves the reaction of chromium salts with azo compounds. The process begins with the preparation of the azo compound, which is synthesized by diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with a chromium salt under controlled pH and temperature conditions to form the desired coordination complex .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species, often involving the reduction of the chromium center.

    Substitution: The azo groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state chromium complexes, while reduction reactions may produce lower oxidation state species.

Scientific Research Applications

Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Widely used in the dye and pigment industries for its vibrant color and stability.

Mechanism of Action

The mechanism of action of Trihydrogen bis[2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoato(3-)]chromate(3-) involves its interaction with molecular targets through coordination bonds. The chromium center plays a crucial role in mediating these interactions, often involving electron transfer processes. The azo groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Comparison with Similar Chromate Complexes

Structural Analogues

Table 1: Key Structural Differences
Compound Name Substituents Chromium Oxidation State Counterions Notable Features
Target Compound 4-sulfophenyl, benzoato +3 Trihydrogen Enhanced solubility due to sulfonate groups
Sodium bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) Phenyl, benzoato +3 Sodium Widely used in medicinal chemistry; higher stability in aqueous media
Chromate(1-), bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) Naphtholato, nitro +3 Hydrogen Strong oxidizer; used in pigments
Zinc chromate None (simple chromate) +6 Zinc Highly cytotoxic; industrial corrosion inhibitor
Key Observations:
  • Sulfophenyl vs.
  • Oxidation State: Unlike carcinogenic Cr(VI) compounds (e.g., zinc chromate), the target compound’s Cr(III) oxidation state suggests lower inherent toxicity .

Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound Sodium Chromate Analog Zinc Chromate
Solubility Moderate (due to sulfonate) High (sodium counterions) Low (insoluble in water)
Stability pH-sensitive (protonated counterions) Stable in neutral pH Stable in acidic conditions
Toxicity Likely low (Cr(III)) Low (Cr(III)) High (Cr(VI))
  • Toxicity Trends : Cr(VI) compounds (e.g., zinc chromate) induce severe cytotoxicity (e.g., 9% cell survival at 1000 μM Cr), while Cr(III) complexes are less harmful due to poor cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.